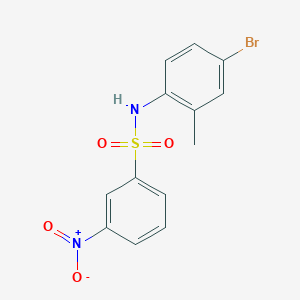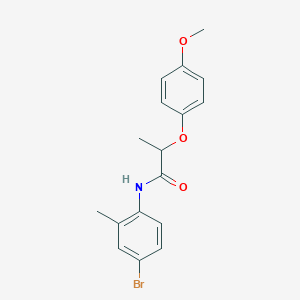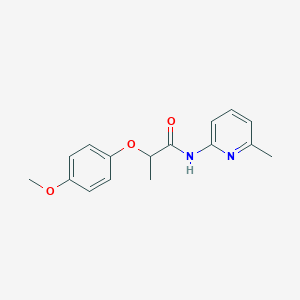![molecular formula C18H25NO3 B4108169 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide, commonly known as CYCLOPS, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CYCLOPS is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. CYCLOPS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by CYCLOPS leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. CYCLOPS has also been shown to inhibit the activity of NF-κB, a protein complex involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce oxidative stress. CYCLOPS has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammatory diseases. Moreover, CYCLOPS has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CYCLOPS is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the role of specific enzymes and proteins in various cellular processes. However, one of the limitations of CYCLOPS is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of CYCLOPS. One of the areas of interest is the development of novel analogs of CYCLOPS with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential of CYCLOPS as a therapeutic agent for various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Moreover, the role of CYCLOPS in epigenetic regulation and gene expression is an area of active research.
Aplicaciones Científicas De Investigación
CYCLOPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. CYCLOPS has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Moreover, CYCLOPS has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(22-17-10-8-16(21-2)9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBAWUJTLFNNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethoxy}phenyl)propanamide](/img/structure/B4108117.png)
![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)

![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)
![2-amino-4-methyl-9-(2-methylphenyl)-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4108147.png)
![4,4,6,9-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4108148.png)


![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4108162.png)
![5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B4108163.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4108168.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(pyridin-2-ylmethyl)urea](/img/structure/B4108175.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4108194.png)